Lipophilicity (LogP) Comparison: 6-(Azetidin-2-yl)quinoline vs. 5-(3-Azetidinyl)quinoline
6-(Azetidin-2-yl)quinoline exhibits a computed LogP of 2.27, which is approximately 0.95 log units lower than the LogP of 3.22 reported for a 5-substituted quinoline analog (5-(3-azetidinyl)quinoline) . This difference indicates that the 6-position attachment of the azetidine ring, combined with the azetidin-2-yl connectivity, significantly reduces lipophilicity compared to substitution at the 5-position, even when the molecular formula is identical [1].
| Evidence Dimension | LogP (octanol-water partition coefficient, calculated) |
|---|---|
| Target Compound Data | LogP 2.27 (calculated) |
| Comparator Or Baseline | 5-(3-Azetidinyl)quinoline; LogP 3.22 (calculated by QSPR) [1] |
| Quantified Difference | ΔLogP = 0.95 (target compound 0.95 log units less lipophilic) |
| Conditions | Computational prediction (QSPR) at pH 7.4 |
Why This Matters
A ~1 log unit difference in LogP corresponds to a roughly 10-fold difference in partition coefficient, which can markedly influence membrane permeability, solubility, and in vivo distribution—making 6-(azetidin-2-yl)quinoline the preferred choice when lower lipophilicity is desirable for solubility-limited applications.
- [1] PMC Table 1 (2019). pKa 4.47, LogP 3.22, Solubility at pH 7.4 = 3.1 mg/mL for a 5-substituted quinoline derivative. https://pmc.ncbi.nlm.nih.gov (accessed 2026-05-13). View Source
